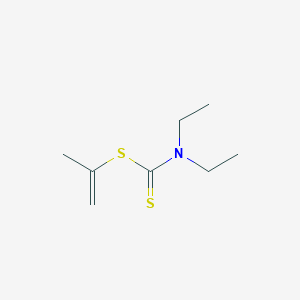

Prop-1-en-2-yl diethylcarbamodithioate

Description

Prop-1-en-2-yl diethylcarbamodithioate is a dithiocarbamate ester characterized by a diethylcarbamodithioate group (-S₂CNEt₂) bonded to a prop-1-en-2-yl (allyl) moiety. Dithiocarbamates are widely recognized for their roles in agrochemicals (e.g., pesticides, fungicides) and coordination chemistry due to their metal-chelating properties . While specific studies on this compound are scarce in the literature, its structural analogs, such as 2-chloro-2-propen-1-yl diethylcarbamodithioate (Sulfallate), are well-documented as pesticides . The allyl group in this compound may confer distinct reactivity compared to other substituents, influencing its volatility, stability, and biological activity.

Properties

CAS No. |

61155-74-6 |

|---|---|

Molecular Formula |

C8H15NS2 |

Molecular Weight |

189.3 g/mol |

IUPAC Name |

prop-1-en-2-yl N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C8H15NS2/c1-5-9(6-2)8(10)11-7(3)4/h3,5-6H2,1-2,4H3 |

InChI Key |

CXFDYVVFCNZZMU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=S)SC(=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-1-en-2-yl diethylcarbamodithioate can be synthesized through a one-pot three-component condensation reaction involving an amine, carbon disulfide, and an alkyne. This reaction is typically carried out under solvent-free conditions and in the absence of any transition metal catalyst. The reaction is performed at 80°C, resulting in the formation of the desired product with good to excellent yields .

Industrial Production Methods

For large-scale production, the synthesis involves mixing diethyl amine, carbon disulfide, and an electrophile such as ethyl vinyl ether in water. The reaction mixture is stirred vigorously at room temperature for 16 hours. The products are then extracted with ethyl acetate and purified by flash column chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Prop-1-en-2-yl diethylcarbamodithioate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol.

Substitution: Nucleophilic substitution reactions can replace the prop-1-en-2-yl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted dithiocarbamates depending on the nucleophile used.

Scientific Research Applications

Prop-1-en-2-yl diethylcarbamodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Prop-1-en-2-yl diethylcarbamodithioate involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its interaction with chalcopyrite involves the hybridization of its sulfur and carbon orbitals with the iron orbitals on the mineral surface, enhancing its collection efficiency .

Comparison with Similar Compounds

2-Chloro-2-propen-1-yl Diethylcarbamodithioate (Sulfallate)

- Structure : Features a chloroallyl group instead of an unsubstituted allyl group.

- Applications : Registered as a pre-emergent herbicide for controlling annual grasses and broadleaf weeds .

- Toxicity: Classified as a probable carcinogen (EPA Group B2) due to metabolic release of carcinogenic byproducts.

Sodium 6-Methylpyridin-2-ylcarbamodithioate

- Structure : Contains a pyridinyl group and exists as a sodium salt.

- Applications : Primarily used in coordination chemistry to synthesize metal complexes (e.g., Cu(II), Ni(II)) for catalytic or antimicrobial studies .

- Solubility : Enhanced water solubility due to the ionic sodium group, unlike the neutral Prop-1-en-2-yl derivative.

(Prop-2-yn-1-ylsulfanyl)carbonitrile

- Structure : A thiocyanate with a propargyl group, distinct from dithiocarbamates.

- Hazards: Limited toxicological data, but precautionary measures include avoiding inhalation and contact with skin/eyes .

Comparative Data Table

Key Research Findings

Structural Influence on Bioactivity: The chloroallyl group in Sulfallate enhances herbicidal potency but increases environmental and health risks compared to non-halogenated analogs like this compound . Pyridinyl dithiocarbamates exhibit stronger metal-binding capabilities due to the aromatic nitrogen donor site, unlike allyl-based derivatives .

Synthetic Pathways :

- This compound is likely synthesized via the reaction of sodium diethylcarbamodithioate with an allyl halide, analogous to Sulfallate’s preparation .

- Sodium salts (e.g., Sodium 6-methylpyridin-2-ylcarbamodithioate) are typically synthesized using carbon disulfide and amines under alkaline conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.